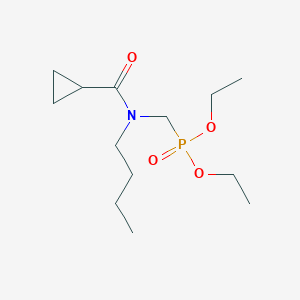
N-butyl-N-(diethoxyphosphorylmethyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-N-(diethoxyphosphorylmethyl)cyclopropanecarboxamide is an organic compound with a complex structure that includes a cyclopropane ring, a butyl group, and a phosphorylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-N-(diethoxyphosphorylmethyl)cyclopropanecarboxamide typically involves multiple steps. One common method includes the reaction of cyclopropanecarboxylic acid with N-butylamine to form the corresponding amide. This intermediate is then reacted with diethoxyphosphorylmethyl chloride under basic conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: N-butyl-N-(diethoxyphosphorylmethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The phosphorylmethyl group can be oxidized to form phosphonic acid derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The diethoxyphosphorylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-butyl-N-(diethoxyphosphorylmethyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound in drug discovery.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-butyl-N-(diethoxyphosphorylmethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The phosphorylmethyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and specificity. The butyl group contributes to the hydrophobic interactions with the target proteins.
Comparison with Similar Compounds
- N-butyl-N-(diethoxyphosphorylmethyl)butan-1-amine
- Di-tert-butyl N,N-diethylphosphoramidite
- Phosphonic acid, P-[(dibutylamino)methyl]-, diethyl ester
Comparison: N-butyl-N-(diethoxyphosphorylmethyl)cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts rigidity and enhances binding affinity. In contrast, similar compounds like N-butyl-N-(diethoxyphosphorylmethyl)butan-1-amine lack this ring structure, resulting in different chemical properties and biological activities. The presence of the phosphorylmethyl group in all these compounds allows for similar reactivity in terms of phosphorylation and nucleophilic substitution reactions.
Properties
IUPAC Name |
N-butyl-N-(diethoxyphosphorylmethyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26NO4P/c1-4-7-10-14(13(15)12-8-9-12)11-19(16,17-5-2)18-6-3/h12H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZPESBTHIPPDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CP(=O)(OCC)OCC)C(=O)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














